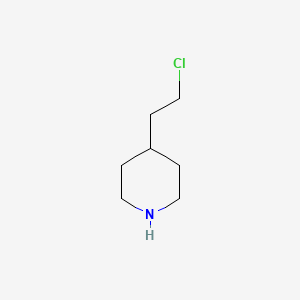

4-(2-Chloroethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFLXXZLKOMXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440631 | |

| Record name | 4-(2-chloroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114998-55-9 | |

| Record name | 4-(2-Chloroethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114998-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chloroethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chloroethyl Piperidine

Established Synthetic Routes and Reaction Conditions

Several established routes are employed for the synthesis of 4-(2-chloroethyl)piperidine, each with its own set of reaction conditions and reagents. These methods primarily involve the introduction of the 2-chloroethyl group onto the piperidine (B6355638) scaffold.

Alkylation and Nucleophilic Substitution Approaches involving Piperidine Derivatives

Alkylation and nucleophilic substitution reactions are fundamental to the synthesis of this compound. These approaches typically involve the reaction of a piperidine derivative with a reagent that provides the 2-chloroethyl moiety.

One common method involves the N-alkylation of a piperidine derivative. For instance, substituted piperidines can be refluxed with 4-fluoroacetophenone in the presence of potassium carbonate in a solvent like dimethylformamide (DMF). anadolu.edu.tr This reaction, however, leads to a ketone derivative and not directly to this compound. A more direct approach is the reaction of a suitable piperidine precursor with a 2-chloroethylating agent.

Nucleophilic substitution is another key strategy. In a related synthesis, 1-(2-chloroethyl)piperidine (B1294334) hydrochloride is used as an alkylating agent in the presence of a base like potassium carbonate to functionalize other molecules. ijstr.orgrasayanjournal.co.inasianpubs.org This highlights the reactivity of the chloroethyl group, which is introduced onto the piperidine nitrogen. The synthesis of the isomeric 1-(2-chloroethyl)piperidine can be achieved by reacting piperidine with 1-bromo-2-chloroethane.

Direct Synthesis via Halogenation of Hydroxyethylpiperidines (e.g., related 2-piperidinoethyl chloride)

A more direct and widely used method for the synthesis of chloroethylpiperidines is the halogenation of the corresponding hydroxyethylpiperidine precursor. This typically involves the conversion of a hydroxyl group to a chlorine atom using a suitable chlorinating agent.

A well-documented method is the reaction of 2-(2-hydroxyethyl)piperidine with thionyl chloride (SOCl₂). acs.org In a typical procedure, the 2-(2-hydroxyethyl)piperidine is first converted to its hydrochloride salt by treatment with ethereal hydrogen chloride. The salt is then dissolved in a solvent like chloroform (B151607), and thionyl chloride is added portion-wise. The reaction mixture is subsequently refluxed to drive the conversion to 2-(2-chloroethyl)piperidine (B3045677) hydrochloride. google.com

The general procedure for chlorination with thionyl chloride often involves cooling the solution of the alcohol (in a solvent like dichloromethane) before the dropwise addition of thionyl chloride, ensuring the temperature does not exceed a certain limit, often around 15°C. mdpi.com The reaction is then allowed to proceed at room temperature for an extended period. mdpi.com

| Precursor | Reagent | Solvent | Temperature | Product | Reference |

| 2-(2-hydroxyethyl)piperidine | Ethereal HCl, Thionyl chloride | Chloroform | Reflux | 2-(2-Chloroethyl)piperidine Hydrochloride | google.com |

| Piperidine | Ethylene (B1197577) chlorohydrin, Thionyl chloride | Toluene | 70-85°C | 2-Piperidinoethyl chloride hydrochloride | google.com |

| Carbinol | Thionyl chloride | Dichloromethane (B109758) | <15°C then room temp. | Chloride | mdpi.com |

Formation of Hydrochloride Salts in Synthesis

In many synthetic procedures for this compound, the final product is isolated as its hydrochloride salt. This is often a deliberate step as the hydrochloride salt can enhance the stability and solubility of the compound, which is particularly useful for pharmaceutical applications.

The formation of the hydrochloride salt can occur in several ways. If hydrochloric acid is used as a catalyst in the initial steps, such as in the reaction of piperidine with 2-chloroethanol, the final product can be isolated as the hydrochloride salt. Alternatively, after the primary reaction is complete, the product can be treated with hydrochloric acid to form the salt. For example, in the synthesis of bendamustine, which involves a chloroethyl-substituted intermediate, the final product is obtained as a hydrochloride salt after hydrolysis with concentrated HCl. google.com

The hydrochloride salt often has the advantage of being a crystalline solid, which can be purified by recrystallization. This is in contrast to the free base, which may be an oil. The precipitation of the hydrochloride salt from the reaction mixture upon cooling can be an effective purification step.

Optimization Strategies in Laboratory Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and safety. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent.

Temperature Control and Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound and related compounds. Precise temperature control is necessary to manage reaction rates and minimize the formation of side products.

In the chlorination of hydroxyethylpiperidines with thionyl chloride, the initial addition of the reagent is often carried out at a low temperature (e.g., 0-5°C or below 15°C) to control the exothermic reaction. mdpi.comgoogle.com After the initial addition, the temperature is typically raised to reflux to drive the reaction to completion. google.comgoogle.com For the one-pot synthesis of 2-piperidinoethyl chloride hydrochloride, a specific temperature range of 70-85°C is maintained for the chlorination step. google.com

The kinetics of similar nucleophilic substitution reactions involving piperidine have been studied. For instance, the reaction of 2-chloroquinoxaline (B48734) with piperidine follows pseudo-first-order kinetics. researchgate.net Understanding the reaction kinetics allows for the determination of the optimal reaction time to ensure complete conversion of the starting materials without significant degradation of the product.

Solvent Selection and Media Effects (e.g., DMF, DMSO)

The choice of solvent can significantly influence the outcome of the synthesis of piperidine derivatives. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used in these reactions.

DMF is a common solvent for nucleophilic substitution reactions involving piperidine derivatives, often in the presence of a base like potassium carbonate. anadolu.edu.tr It is also used in coupling reactions to synthesize piperidine-substituted naphthalimides. nih.gov However, the rate of reaction can be affected by the solvent composition. In the reaction of 2-chloroquinoxaline with piperidine, the second-order rate constant increases with an increasing percentage of DMSO in an aqueous solution, whereas the opposite is observed with DMF. researchgate.net

The formation of piperidines with tertiary amino groups can proceed efficiently in polar solvents like DMSO and DMF. mdpi.com However, the presence of water in these solvents can sometimes lead to the formation of by-products. mdpi.com The choice between DMF and DMSO can also be influenced by their different solvation pathways for the initial and transition states of the reaction. researchgate.net In some cases, explosions have been reported during the preparation of the methylsulfinyl carbanion from DMSO, highlighting the need for careful consideration of reaction conditions when using this solvent. researchgate.net

| Compound | Reagent | Solvent | Base | Reference |

| Substituted piperidine | 4-Fluoroacetophenone | DMF | K₂CO₃ | anadolu.edu.tr |

| 2-Hydroxy-6-amino-1,8-naphthalimide | 5-Bromo-3-methyl-5H-furan-2-one | DMF | K₂CO₃ | nih.gov |

| 2-Chloroquinoxaline | Piperidine | DMSO/Water | - | researchgate.net |

| 2-Chloroquinoxaline | Piperidine | DMF/Water | - | researchgate.net |

Catalyst Utilization (e.g., Potassium Carbonate in Related Syntheses)

In the synthesis of piperidine derivatives, including those structurally related to this compound, potassium carbonate (K₂CO₃) is frequently employed as a catalyst and a base. core.ac.uknih.govgoogle.comanadolu.edu.trijstr.org Its primary role is to facilitate nucleophilic substitution reactions by deprotonating a nucleophile, thereby increasing its reactivity. For instance, in the alkylation of piperidines, potassium carbonate can be used to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. prepchem.comgoogle.com

The use of potassium carbonate is prevalent in various synthetic routes for creating substituted piperidines. Research has shown its effectiveness in promoting reactions such as N-alkylation, where a piperidine nitrogen attacks an alkyl halide. google.comprepchem.com In the synthesis of certain piperidine-2,4-diones, potassium carbonate is used in conjunction with methyl iodide for alkylation. core.ac.uk Similarly, it serves as a base in the coupling reaction with chloroacetyl chloride to form piperidine derivatives. nih.gov The choice of potassium carbonate is often due to its moderate basicity, good solubility in certain polar aprotic solvents like dimethylformamide (DMF), and its cost-effectiveness, making it a suitable reagent for both laboratory-scale and industrial applications. google.comanadolu.edu.trijstr.org

| Catalyst/Base | Reaction Type | Role | Reference |

| Potassium Carbonate | N-alkylation | Base to neutralize acid byproduct | prepchem.comgoogle.com |

| Potassium Carbonate | Alkylation of piperidine-2,4-diones | Base for deprotonation | core.ac.uk |

| Potassium Carbonate | Coupling with chloroacetyl chloride | Base | nih.gov |

| Potassium Carbonate | Synthesis of naphthyloxy phenoxyethyl derivatives | Catalyst | ijstr.org |

Scalability Considerations for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and related compounds presents several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. Key parameters that require careful control during scale-up include temperature, reaction time, and the management of by-products. google.comvulcanchem.com

One of the primary considerations is the development of a robust and high-yielding synthetic process. For instance, a one-pot synthesis method, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and is often suitable for industrial-scale production. A process for a related compound, ethyl 1-(2-chloroethyl)-4-piperidine carboxylate, was optimized for large-scale manufacture by significantly reducing the reaction time and allowing for the removal of by-products through a simple aqueous work-up, thus avoiding complex purification steps like chromatography. google.com

Temperature control is another critical factor, as many reactions involved in piperidine synthesis are exothermic. vulcanchem.com Maintaining a specific temperature range, for example between 0°C and 20°C, can be crucial to minimize the formation of unwanted side products. vulcanchem.com The choice of solvents and reagents that are less hazardous and environmentally benign is also a significant consideration in modern large-scale chemical manufacturing. environmentclearance.nic.ingoogle.com

| Factor | Consideration for Scalability | Importance | Reference |

| Process | One-pot synthesis, reduced reaction times | Improves efficiency and throughput | google.com |

| Temperature | Precise control of reaction temperature | Minimizes side reactions and ensures product quality | vulcanchem.com |

| By-products | Efficient removal through simple work-ups | Avoids costly and time-consuming purification | google.com |

| Solvents | Use of less toxic and environmentally friendly options | Enhances safety and sustainability | environmentclearance.nic.ingoogle.com |

Purification Techniques and Analytical Validation in Synthetic Pathways

The isolation and purification of this compound from a reaction mixture are critical steps to ensure the final product meets the required purity standards for its intended application. Various techniques are employed, with chromatographic methods and recrystallization being the most common.

Chromatographic Methods (e.g., Silica Gel Chromatography)

Silica gel column chromatography is a widely used technique for the purification of piperidine derivatives. google.comprepchem.comkuleuven.bersc.org This method separates compounds based on their differential adsorption onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The choice of eluent system is crucial for achieving effective separation.

In the purification of related piperidine compounds, various solvent mixtures have been successfully used as eluents. For example, a mixture of methanol (B129727) and chloroform has been employed to purify N-(2-chloroethyl)-4-cyanopiperidine. prepchem.com Other common eluent systems include ethyl acetate (B1210297)/hexane and ethyl acetate containing triethylamine. google.comchemrevlett.com The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. ijstr.org After separation, the solvent is evaporated to yield the purified compound.

| Compound Type | Stationary Phase | Eluent System | Reference |

| N-(2-Chloroethyl)-4-cyanopiperidine | Silica Gel | Methanol-Chloroform | prepchem.com |

| Piperidine derivative | Silica Gel | Ethyl acetate containing 10% triethylamine | google.com |

| Naphthyloxy and Naphthylphenoxy derivatives | Silica Gel | Methanol:DCM (1:9) | ijstr.org |

| Paeonol Derivatives | Silica Gel | Methanol and Dichloromethane | rsc.org |

Recrystallization Procedures and Solvent Selection

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. chemrevlett.com An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. chemrevlett.com

For piperidine derivatives, ethanol (B145695) is a frequently reported solvent for recrystallization. chemrevlett.com The process generally involves dissolving the crude solid in a minimum amount of hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. chemrevlett.com In some cases, a mixture of solvents, such as ethanol-ether, is used to achieve the desired solubility characteristics for effective purification. prepchem.com The selection of an appropriate solvent or solvent system is critical to maximize the yield and purity of the final product. chemrevlett.com

| Compound Type | Recrystallization Solvent(s) | Key Principle | Reference |

| 3-(2-chloroethyl)-r-2,c-6-diphenylpiperidine-4-one | Distilled Ethanol | Differential solubility at high and low temperatures | chemrevlett.com |

| 2-(2-Chloroethyl)piperidine Hydrochloride | Ethanol-Ether | Formation of pure crystals upon cooling | prepchem.com |

| Chiral Piperidine HCl salt | Not specified | Enrichment of enantiomeric purity | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 2 Chloroethyl Piperidine

Overview of Primary Reaction Pathways

The primary reaction pathways for 4-(2-chloroethyl)piperidine involve the functionalization of its chloroethyl moiety and the oxidation of its piperidine (B6355638) nitrogen. The chloroethyl group contains a reactive carbon-chlorine bond, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups by displacing the chloride leaving group. Concurrently, the tertiary amine of the piperidine ring is susceptible to oxidation, leading to the formation of N-oxide derivatives. mdpi.com

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chlorine atom on the ethyl side chain of this compound serves as a leaving group, facilitating nucleophilic substitution reactions. This pathway is a cornerstone of its utility as a synthetic intermediate, enabling the covalent attachment of the 4-(2-piperidinoethyl) scaffold to various molecules. evitachem.com The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. These reactions are typically performed in the presence of a base to neutralize the generated acid and in a suitable solvent to facilitate the interaction between the reactants. arkat-usa.org

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 4-(2-aminoethyl)piperidine derivatives. These reactions, a form of N-alkylation, typically require a base, such as potassium carbonate or triethylamine, and are often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures. evitachem.comarkat-usa.org The amine nucleophile attacks the electrophilic carbon of the chloroethyl group, leading to the formation of a new carbon-nitrogen bond. This method is widely used to synthesize compounds where a piperidine moiety is linked to another nitrogen-containing structure, which is a common motif in pharmacologically active molecules. For instance, the reaction of a chloroethyl derivative with an aniline (B41778) is a key step in the synthesis of various biologically active compounds. ajrconline.orggrafiati.com

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Amine Nucleophile | Reagent/Conditions | Product Class |

| Primary Amines (e.g., Aniline) | K₂CO₃, DMF | N-Aryl-4-(2-piperidinoethyl)amines |

| Secondary Amines (e.g., Morpholine) | K₂CO₃, Toluene, Heat | 4-(2-(Morpholino)ethyl)piperidines |

| N-Methylamine | Base, Solvent | N-Methyl-N-(2-piperidinoethyl)amines |

The chloroethyl group of this compound is also susceptible to attack by sulfur-based nucleophiles, such as thiols and thiophenols. rsc.org These reactions lead to the formation of thioethers. The reaction mechanism is analogous to that with amines, proceeding via nucleophilic substitution. Conditions for these reactions often involve a base to deprotonate the thiol, forming the more potent thiolate anion nucleophile, in a polar solvent. This pathway is utilized to synthesize molecules containing a piperidinoethyl thioether linkage, which is a structural feature in various chemical entities. nih.govgoogle.comresearchgate.net

Table 2: Representative Nucleophilic Substitution Reactions with Thiols

| Thiol Nucleophile | Reagent/Conditions | Product Class |

| Thiophenol | Base (e.g., K₂CO₃), DMF | 4-(2-(Phenylthio)ethyl)piperidines |

| Alkanethiols (e.g., Ethanethiol) | Base, Solvent | 4-(2-(Alkylthio)ethyl)piperidines |

Beyond amines and thiols, this compound reacts with a variety of other heteroatom nucleophiles. Notably, azide (B81097) (N₃⁻) and thiocyanate (B1210189) (SCN⁻) ions are effective nucleophiles for displacing the chloride. rsc.org The reaction with sodium azide, typically conducted in a polar aprotic solvent like DMF at elevated temperatures (e.g., 60 °C), yields 4-(2-azidoethyl)piperidine. rsc.orgrsc.org This azide derivative is a versatile intermediate itself, as the azido (B1232118) group can be subsequently reduced to a primary amine or used in cycloaddition reactions. Similarly, reaction with potassium thiocyanate introduces the thiocyanato group, forming 4-(2-thiocyanatoethyl)piperidine. researchgate.net

Table 3: Representative Nucleophilic Substitution with Other Heteroatoms

| Nucleophile | Reagent/Conditions | Product |

| Azide | Sodium azide (NaN₃), DMF, 60 °C | 4-(2-Azidoethyl)piperidine |

| Thiocyanate | Potassium thiocyanate (KSCN), DMF | 4-(2-Thiocyanatoethyl)piperidine |

Reactions with Thiol Nucleophiles

Oxidation Reactions of the Piperidine Nitrogen

The tertiary amine nitrogen within the piperidine ring of this compound is a site of nucleophilicity and can undergo oxidation. This reaction typically involves the use of specific oxidizing agents that can convert the tertiary amine to its corresponding N-oxide without affecting other parts of the molecule.

The oxidation of the piperidine nitrogen in this compound leads to the formation of this compound N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom. The formation of the N-oxide alters the electronic properties and steric profile of the piperidine ring, which can have significant implications for its subsequent reactivity and biological interactions. While effective, the use of hydrogen peroxide can sometimes be slow or lead to the formation of stable hydrogen-bonded complexes with the N-oxide product. researchgate.net m-CPBA is a powerful alternative, though reaction conditions must be controlled to prevent over-oxidation. mdpi.comrug.nl

Table 4: Common Reagents for N-Oxide Formation

| Oxidizing Agent | Abbreviation | Typical Conditions |

| Hydrogen Peroxide | H₂O₂ | Aqueous or alcoholic solvent |

| meta-Chloroperoxybenzoic acid | m-CPBA | Aprotic solvent (e.g., CH₂Cl₂) |

Reagents and Conditions for Oxidation (e.g., Hydrogen Peroxide, m-Chloroperbenzoic Acid)

The oxidation of this compound, and related piperidine derivatives, primarily targets the nitrogen atom, leading to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA) being common laboratory reagents for this purpose. acs.org

The choice of reagent and reaction conditions can influence the efficiency and selectivity of the oxidation.

Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is a widely used oxidant for the N-oxidation of tertiary amines, including piperidine derivatives. google.comscholarpublishing.org The reaction is often performed in an aqueous medium or a suitable solvent. While the reaction can proceed without a catalyst, particularly at elevated temperatures (e.g., 80-99°C), the presence of catalysts like sodium carbonate or ammonium (B1175870) carbonate can enhance the reaction rate, allowing for lower temperatures (e.g., 60-99°C). google.com For instance, the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine to its N-oxyl derivative has been effectively carried out with H₂O₂. google.com Studies on the gas-phase oxidation of piperidine with hydrogen peroxide have also been conducted to understand the fundamental reaction pathways. scholarpublishing.org

m-Chloroperbenzoic Acid (m-CPBA): m-CPBA is a versatile and effective reagent for the oxidation of amines to N-oxides. acs.orgmdpi.com It is often employed in laboratory-scale synthesis due to its high reactivity and generally clean conversions. acs.org The reaction is typically carried out in a suitable organic solvent. m-CPBA has been successfully used to prepare the N-oxide of sertindole, a compound containing a piperidine moiety, demonstrating its utility in oxidizing complex molecules. beilstein-journals.org

The general products of these oxidation reactions are the N-oxides of the parent piperidine derivative.

Reduction Reactions Leading to Variously Substituted Piperidines

Reduction reactions involving this compound can be targeted at the chloroethyl substituent. The chlorine atom can be removed via reductive dehalogenation, yielding the corresponding ethylpiperidine derivative. Common laboratory reagents for such reductions include metal hydrides and catalytic hydrogenation.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This is a standard procedure for the reduction of various functional groups, including the cleavage of carbon-halogen bonds under specific conditions.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed. These reactions are typically performed in anhydrous solvents such as tetrahydrofuran (B95107) (THF). These hydrides are potent sources of hydride ions (H⁻), which act as nucleophiles to displace the chloride. For example, the reduction of 2-(2-chloroethyl)-1-methylpiperidine (B1622540) can yield 1-methylpiperidine (B42303) through the removal of the entire chloroethyl group under certain reductive conditions.

The specific product of the reduction depends on the reagents and reaction conditions employed, which can be tailored to achieve either simple dehalogenation or more extensive structural modifications.

Intramolecular Cyclization and Aziridinium (B1262131) Ion Formation

A hallmark of the chemical reactivity of N-(2-chloroethyl)amines, including this compound and its derivatives, is their propensity to undergo intramolecular cyclization to form a highly reactive three-membered ring structure known as an aziridinium ion. pageplace.de This process is fundamental to the compound's role as an alkylating agent.

At neutral or physiological pH, the nitrogen atom of the piperidine ring acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. This intramolecular nucleophilic substitution results in the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring. pageplace.denih.gov This reaction is spontaneous in aqueous solutions. nih.gov

The process can be exemplified by the well-studied derivative N-(2-chloroethyl)-4-piperidinyl diphenylacetate, also known as 4-DAMP mustard. nih.govnih.gov

Cyclization: In an aqueous solution at pH 7.4, the piperidine nitrogen of 4-DAMP mustard attacks the primary carbon of the chloroethyl group. nih.gov

Chloride Expulsion: The chloride ion is expelled as a leaving group. nih.gov

Aziridinium Ion Formation: This results in the formation of a quaternary aziridinium cation, which is the active alkylating species. nih.govnih.gov

This mechanism is consistent for nitrogen mustards in general, where the reactivity is correlated with the extent of cyclization to the aziridinium intermediate. pageplace.degla.ac.uk The formation of this spirocyclic aziridinium salt from 1-(2-chloroethyl)piperidine (B1294334) was first postulated in 1901. pageplace.de

The rate of aziridinium ion formation and the position of the equilibrium between the open-chain chloroethylamine and the cyclic aziridinium ion are influenced by several environmental factors.

Temperature: Temperature has a significant effect on the kinetics of both the formation and subsequent breakdown of the aziridinium salt. nih.gov For a derivative of this compound, studies in the temperature range of 25 to 37°C showed a clear dependence of the cyclization process on temperature. nih.gov In a study of 4-DAMP mustard at 37°C, the cyclization to the aziridinium ion was a first-order process with a half-time of 5.7 minutes, reaching a peak concentration after approximately 32 minutes. nih.gov

Ionic Strength: The ionic strength of the solution can also affect the equilibrium. In experiments with 4-diphenylacetoxy-N-(2-chloroethyl)-piperidine hydrochloride, the presence of 0.9% NaCl (an increase in ionic strength) reduced the peak conversion to the aziridinium salt from a range of 60-80% to 45-60%. nih.gov

The table below summarizes kinetic data for the cyclization of 4-DAMP mustard, a related derivative.

| Parameter | Value | Conditions | Reference |

| Reaction Order | First-order | Aqueous solution | nih.gov |

| Half-time (t½) of Cyclization | 5.7 minutes | pH 7.4, 37°C | nih.gov |

| Time to Peak Concentration | ~32 minutes | pH 7.4, 37°C | nih.gov |

| Peak Conversion | ~75% | pH 7.4, 37°C | nih.gov |

| Effect of Ionic Strength | Conversion reduced | In presence of 0.9% NaCl | nih.gov |

Mechanism of Aziridinium Salt Generation at Neutral pH (Referencing related derivatives like 4-DAMP mustard hydrochloride)

Alkylation Chemistry and its Application in Molecular Construction

The chloroethyl group of this compound makes it a useful alkylating agent in organic synthesis. It serves as a building block to introduce the 2-(piperidin-1-yl)ethyl moiety onto various molecular scaffolds. rasayanjournal.co.insdiarticle4.comijstr.org This reaction, known as N-alkylation, C-alkylation, or O-alkylation depending on the nucleophile, is a common strategy in the synthesis of more complex molecules, particularly in medicinal chemistry. vulcanchem.comgoogle.com

The process typically involves the reaction of this compound hydrochloride with a nucleophilic substrate in the presence of a base. The base, such as potassium carbonate, deprotonates the nucleophile, which then displaces the chloride from the chloroethyl side chain. rasayanjournal.co.inijstr.org

Examples of Alkylation in Molecular Construction:

O-Alkylation: Reaction with a phenol (B47542) (e.g., 2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene) in the presence of potassium carbonate and acetone (B3395972) to form an ether linkage. rasayanjournal.co.in

N-Alkylation: Used to alkylate a thiazine (B8601807) derivative, introducing the piperidinylethyl group onto a nitrogen atom. sdiarticle4.com

C-Alkylation: Reaction with a carbanion, such as the one formed from 1-methyl-2-tetralone (B1329714) using sodium hydride, to create a new carbon-carbon bond. google.com

These applications highlight the role of this compound as a versatile intermediate for constructing piperidine-containing compounds. ijstr.orgresearchgate.net

Role as an Electrophile in Organic Transformations

In organic reactions, this compound functions as an electrophile. The carbon atom attached to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to attack by nucleophiles. This electrophilicity is the basis for its utility in substitution and alkylation reactions.

The reaction can proceed through two main pathways:

Direct Sₙ2 Displacement: A strong nucleophile can directly attack the primary carbon, displacing the chloride ion in a single step.

Via Aziridinium Ion: As described in section 3.2, the compound can first form an aziridinium ion. This strained, positively charged intermediate is a highly potent electrophile and reacts readily with nucleophiles, which attack one of the ring carbons to open the ring and form a covalent bond. nih.gov

This electrophilic nature allows this compound to react with a wide range of nucleophiles, including amines, thiols, and carbanions, facilitating the synthesis of diverse piperidine derivatives. Its role as a heterocyclic alkyl electrophile is a key feature of its chemical profile. google.com.na

Derivatization Chemistry and Synthesis of Analogues from 4 2 Chloroethyl Piperidine

Design Principles for Novel Piperidine (B6355638) Derivatives

The design of new piperidine-based compounds is a cornerstone of medicinal chemistry, with the piperidine ring being a prevalent scaffold in numerous pharmaceuticals. mdpi.comclinmedkaz.org The unique chemical structure of piperidine allows for its effective combination with various molecular fragments to develop new compounds with specific pharmacological profiles. clinmedkaz.org

Key design principles for novel piperidine derivatives include:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. For instance, novel piperidine-based benzamide (B126) derivatives have been designed and synthesized as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair. nih.gov

Fragment-Assembly and Bioisosteric Replacement: This strategy involves combining different molecular fragments with known biological activities or replacing parts of a molecule with other fragments that have similar physical or chemical properties (bioisosteres). plos.org This method was used to develop a series of novel piperazine (B1678402) and piperidine derivatives as potential CCR5 antagonists for HIV-1 entry inhibition. plos.org

Active Factor Splicing: This principle involves combining known active substructures to create novel hybrid molecules. This was applied in the design of new uracil (B121893) compounds containing a piperidine moiety, which were investigated for herbicidal activity. sioc-journal.cn

Conformational Constraint: By creating more rigid structures, chemists can gain insights into the active conformation of a molecule when it binds to its target. This was demonstrated in the synthesis of structurally rigid analogues of 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists to better understand the necessary orientation for activity. nih.gov

The development of new synthetic methodologies, including multicomponent reactions and the use of green chemistry principles, further expands the ability to generate diverse libraries of piperidine derivatives for various applications. ajchem-a.com

Synthesis of N-Substituted Piperidine Analogues Utilizing 4-(2-Chloroethyl)piperidine

The reactivity of the chloroethyl group in 1-(2-chloroethyl)piperidine (B1294334) hydrochloride makes it an excellent electrophile for N-alkylation reactions with various nucleophiles. This allows the piperidine moiety to be tethered to a wide range of molecular scaffolds.

The synthesis of N-substituted piperidines is a fundamental transformation in organic chemistry. While direct N-arylation or N-alkylation of the this compound nitrogen is feasible, a common strategy involves the reaction of N-substituted-bis(2-chloroethyl)amines with phenylacetonitriles. This reaction, often catalyzed by a phase-transfer catalyst like hexadecyltributylphosphonium bromide, yields N-substituted-4-cyano-4-phenylpiperidines. researchgate.net

Another approach involves the alkylation of a free NH group on a larger molecular framework using an alkylating agent like 1-(2-chloroethyl)piperidine. For example, quinoline-based precursors containing a free amino group can be alkylated with substituted benzyl (B1604629) bromides to yield di-substituted amides. researchgate.net Similarly, 4-aminophenol (B1666318) can be converted into various N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides by reacting the intermediate acetamide (B32628) with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base like potassium carbonate. japsonline.com

Chalcones are precursors for many biologically important heterocyclic compounds. Hybrid molecules incorporating benzimidazole (B57391), chalcone, and piperidine moieties have been synthesized and investigated. The synthetic strategy often involves preparing benzimidazolyl-chalcones first, followed by N-alkylation. nih.gov

In a typical synthesis, a benzimidazole-chalcone intermediate is reacted with an alkyl chloride, such as 1-(2-chloroethyl)piperidine, in a suitable solvent like acetonitrile (B52724) with a base like potassium carbonate. nih.gov This reaction attaches the piperidine-ethyl group to the nitrogen of the benzimidazole ring, affording the final hybrid compound. nih.gov The use of piperidine in the synthesis of chalcones can also be as a basic catalyst for the initial Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and an aldehyde. sci-hub.seresearchgate.net

Table 1: Synthesis of Piperidine-Substituted Benzimidazole-Chalcones

| Starting Material 1 | Starting Material 2 | Reagents | Product Type | Ref |

|---|---|---|---|---|

| Benzimidazolyl-chalcone | 1-(2-chloroethyl)piperidine | K₂CO₃, Acetonitrile | (2E)-1-(1-(2-(piperidin-1-yl)ethyl)-1H-benzimidazol-2-yl)-3-aryl-2-propen-1-one | nih.gov |

The quinoline (B57606) ring is another important scaffold in medicinal chemistry. Piperidine-substituted quinoline derivatives have been synthesized through various methods. One general approach involves the N-alkylation of an amine with a chloro-quinoline, such as 4,7-dichloroquinoline, in a phenol (B47542) solvent at high temperatures. researchgate.net

Alternatively, piperidine can be introduced into the quinoline synthesis at an earlier stage. For instance, a one-pot synthesis for substituted quinolines has been developed via a coupling reaction between 2-nitrobenzaldehydes, piperidine, and an alkyne derivative, catalyzed by stannous chloride dihydrate (SnCl₂·2H₂O). tandfonline.com The Friedländer synthesis, a classic method for quinoline preparation, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, a reaction that can be catalyzed by bases like piperidine. ekb.egorientjchem.org

Naphthyloxy and naphthylphenoxy derivatives incorporating a piperidine ring have been synthesized via the Williamson ether synthesis. ijstr.org This reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an alkyl halide through an SN2 mechanism. ijstr.org

In this context, α- or β-naphthol is treated with a base, such as potassium carbonate, to form the corresponding naphthoxide ion. This nucleophile then reacts with 1-(2-chloroethyl)piperidine hydrochloride. The naphthoxide displaces the chloride ion, forming the desired 1-[2-(naphthalen-yloxy)-ethyl]piperidine derivative. ijstr.orgresearchgate.net A similar strategy can be employed to create naphthylphenoxy compounds by using a naphthyloxymethyl-substituted phenol as the starting alcohol. ijstr.org

Table 2: Williamson Synthesis of Piperidine-Naphthyloxy Derivatives

| Nucleophile Precursor | Electrophile | Base/Catalyst | Product | Ref |

|---|

Preparation of Substituted Quinoline Amine Derivatives

Functionalization at the Piperidine Ring and Chloroethyl Side Chain

The chemical reactivity of this compound allows for functionalization at both the piperidine ring nitrogen and the chloroethyl side chain.

Functionalization of the Chloroethyl Side Chain: The primary reaction at the chloroethyl group is nucleophilic substitution. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This reactivity is the basis for many of the derivatization strategies discussed previously, such as the reaction with naphthoxides, amides, and benzimidazoles. japsonline.comnih.govijstr.org

Functionalization of the Piperidine Ring: The nitrogen atom of the piperidine ring is a secondary amine and can undergo a range of reactions:

N-Alkylation/N-Arylation: As discussed, the nitrogen can be substituted with various alkyl and aryl groups.

Boc Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group. This is a common strategy to temporarily deactivate the nitrogen's nucleophilicity while other parts of the molecule are being modified. The resulting tert-butyl this compound-1-carboxylate can then be used in subsequent reactions. vulcanchem.com

Acylation: The nitrogen can be acylated. For example, reaction with 2-chloroacetyl chloride yields ethyl 1-(chloroacetyl)piperidine-2-carboxylate, introducing another reactive handle into the molecule. vulcanchem.com

Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide.

This dual reactivity makes this compound and its related salts exceptionally useful intermediates for building complex molecular architectures in the field of organic and medicinal chemistry.

Synthesis of Carboxylic Acid Ester Derivatives (e.g., Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester)

The synthesis of carboxylic acid ester derivatives, such as methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate, demonstrates the utility of chloroethylpiperidine in creating compounds with distinct aromatic and aliphatic domains. A common synthetic strategy involves the alkylation of a phenolic precursor. For instance, the synthesis can be achieved by reacting a methyl 4-hydroxybenzoate (B8730719) with a chloroethylpiperidine derivative in the presence of a base. vulcanchem.com The piperidine nitrogen acts as a nucleophile, displacing a leaving group on the benzoic acid derivative, or alternatively, the phenolic oxygen attacks the chloroethyl group of a piperidine precursor.

A representative pathway involves the methylation of 4-hydroxybenzoic acid to form methyl 4-hydroxybenzoate, followed by substitution with a piperidine-chloroethyl side chain via nucleophilic displacement. vulcanchem.com This reaction is typically performed in a polar aprotic solvent to facilitate the reaction rate.

Table 1: Key Reaction Conditions for Synthesis of Methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances reaction rates for nucleophilic substitution. vulcanchem.com |

| Temperature | 60–100°C | Provides sufficient energy to overcome the activation barrier. vulcanchem.com |

| Base | Potassium carbonate | Facilitates the deprotonation of the phenol group. |

This synthetic approach highlights a reliable method for linking aromatic esters with the this compound moiety, creating bifunctional molecules for further chemical exploration.

Introduction of Nitrosourea (B86855) Functionalities (e.g., N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea)

The chloroethyl group is a key pharmacophore in several nitrosourea-based anticancer agents. The synthesis of piperidine-containing nitrosoureas leverages the reactivity of the chloroethyl group. nih.gov For example, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate (B1232345) has been synthesized and evaluated for its biological activity. nih.govdatapdf.com The synthesis of such compounds typically involves the reaction of a suitable piperidine precursor with a nitrosating agent and a chloroethyl-containing synthon. These derivatives have been investigated for their potential as anticancer agents, with some compounds showing significant activity in preclinical models. nih.govlookchem.com The piperidine or pyridine (B92270) ring serves as a carrier group for the active nitrosourea functionality. nih.gov

Complex Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.combeilstein-journals.org These reactions are valued for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. mdpi.comasianpubs.org

While specific examples detailing the direct use of this compound in a well-known named MCR are not prevalent, the structural motif is amenable to such synthetic strategies. For instance, advanced synthetic routes employ MCRs like the Groebke-Blackburn-Bienaymé reaction to assemble complex heterocycles. Such strategies can be adapted for piperidine derivatives by combining aldehydes, amines (like a piperidine derivative), and isocyanides. nih.gov The chloroethyl functionality would remain intact for subsequent post-MCR modifications, adding another layer of synthetic utility. This approach allows for the efficient construction of complex scaffolds containing the piperidine ring. nih.gov

Comparative Chemical Synthesis of Related Chloroethyl Piperidine and Piperazine Derivatives

The synthesis of chloroethyl-substituted heterocyclic systems can be achieved through various methods, depending on the position of the chloroethyl group and the nature of the heterocyclic ring. A comparison of the synthesis of isomers and related structures like morpholine (B109124) derivatives reveals different strategic approaches.

1-(2-Chloroethyl)piperidine: This isomer is often prepared as its hydrochloride salt and is a common intermediate in pharmaceutical synthesis. guidechem.com Its synthesis can involve the reaction of piperidine with 2-chloroethanol, followed by chlorination of the resulting alcohol. It is frequently used in alkylation reactions where the piperidine ring is introduced as a substituent. researchgate.net

2-(2-Chloroethyl)-1-methylpiperidine (B1622540): The synthesis of this positional isomer involves a two-step nucleophilic substitution process. Initially, 1-methylpiperidine (B42303) reacts with ethylene (B1197577) chlorohydrin, catalyzed by an acid, to produce 2-(2-hydroxyethyl)-1-methylpiperidine. This alcohol intermediate is then chlorinated using a reagent like thionyl chloride (SOCl₂).

4-(2-Chloroethyl)morpholine (B1582488): The synthesis of this morpholine analogue is analogous to that of piperidine derivatives. A common method involves the reaction of 2-morpholinoethan-1-ol with thionyl chloride in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com Another reported method involves neutralizing the hydrochloride salt of N-(2-chloroethyl)morpholine with an aqueous base, followed by extraction and distillation. academicjournals.orgprepchem.com

Table 2: Comparative Synthesis of Chloroethyl Heterocycles

| Compound | Starting Material(s) | Key Reagent(s) | Synthetic Approach |

|---|---|---|---|

| 1-(2-Chloroethyl)piperidine | Piperidine, 2-Chloroethanol | Thionyl chloride | Two-step: Hydroxyethylation followed by chlorination. guidechem.com |

| 2-(2-Chloroethyl)-1-methylpiperidine | 1-Methylpiperidine, Ethylene chlorohydrin | Acid catalyst, Thionyl chloride | Two-step nucleophilic substitution. |

| 4-(2-Chloroethyl)morpholine | 2-Morpholinoethan-1-ol | Thionyl chloride | Direct chlorination of the corresponding alcohol. chemicalbook.com |

| 4-(2-Chloroethyl)morpholine | N-(2-chloroethyl)morpholine hydrochloride | Sodium hydroxide (B78521) | Neutralization of the hydrochloride salt. academicjournals.orgprepchem.com |

Utilization in Organometallic Chemistry (e.g., Nickel(II) Salphen Complex Functionalization)

The this compound moiety serves as a valuable functionalizing agent in organometallic chemistry. A notable example is its use in the modification of Nickel(II) Salphen complexes. mdpi.com Salphen complexes are a class of Schiff base complexes known for their ability to interact with biological macromolecules like DNA. researchgate.netresearchgate.net

The synthesis involves a facile one-pot reaction where a pre-formed Nickel(II) salphen complex, containing phenolic hydroxyl groups, is reacted with 1-(2-chloroethyl)piperidine hydrochloride. mdpi.com The reaction proceeds via a nucleophilic substitution (SN2) mechanism in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com The phenolic oxygen atoms of the salphen ligand act as nucleophiles, displacing the chloride from the chloroethylpiperidine to form an ether linkage.

This functionalization is significant as it appends cationic side chains to the salphen core. At physiological pH, the piperidine nitrogen is protonated, which enhances the aqueous solubility of the complex and promotes affinity towards negatively charged DNA. mdpi.com This modification allows for the tuning of the complex's properties for applications such as optical DNA biosensors. mdpi.com

Computational and Theoretical Investigations of 4 2 Chloroethyl Piperidine and Its Derivatives

Quantum Chemical Studies and Molecular Modeling

Quantum chemical methods are fundamental in elucidating the intrinsic properties of molecules. Techniques like Density Functional Theory (DFT) and ab initio calculations offer detailed insights into the electronic structure, geometry, and reactivity of 4-(2-Chloroethyl)piperidine derivatives.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for studying piperidine-containing compounds due to its balance of accuracy and computational cost. researchgate.net Researchers have employed DFT to optimize molecular structures, calculate vibrational frequencies, and analyze electronic properties. bohrium.com

A significant area of study has been the interaction of N-nitroso-N'-(2-chloroethyl)-N'-sulfamide piperidine (B6355638) (CENS), a derivative of this compound, with β-cyclodextrin. researchgate.netacademie-sciences.fr In these studies, DFT calculations using functionals such as B3LYP and MPW1PW91 were performed to determine the most stable structure of the inclusion complex. researchgate.netacademie-sciences.fr Two primary orientations of the CENS molecule inside the β-cyclodextrin cavity were considered: one where the piperidine ring enters first ("head" orientation) and another where the chloroethyl chain enters first ("tail" orientation). researchgate.netacademie-sciences.fr The calculations confirmed that the "tail" orientation is energetically more favorable by approximately 5.9-6.1 kcal/mol, a preference driven largely by the lower deformation energy required by the β-cyclodextrin host. researchgate.netacademie-sciences.fr

The analysis of frontier molecular orbitals (HOMO and LUMO) using DFT also reveals critical information about molecular reactivity and charge transfer. researchgate.net For the CENS-β-CD complex, the HOMO-LUMO energy gap was calculated to be around -8.52 eV, indicating the electronic stability of the complex. academie-sciences.fr In other studies on related piperidine derivatives, the HOMO and LUMO orbitals were found to be localized on different parts of the molecule, such as the piperidine ring and attached phenyl groups, which helps explain the charge transfer that occurs within the molecule. nih.gov

| Orientation | Complexation Energy (ΔE_c) | Deformation Energy (ΔE_d) | Interaction Energy (ΔE_int) |

|---|---|---|---|

| Head | -2.2 | 8.1 | -10.3 |

| Tail | -1.4 | 7.3 | -8.7 |

Ab Initio Methods in Conformational Analysis

Ab initio methods, which are based on first principles without empirical parameters, are highly reliable for conformational analysis. The flexible six-membered piperidine ring can adopt several conformations, such as the stable "chair" form and higher-energy "boat" or "twist-boat" forms. acs.orgiucr.org

While specific ab initio studies on the parent this compound are not prominent in the literature, the principles are well-established from research on related structures. For instance, ab initio Hartree-Fock calculations have been used alongside DFT to study the structure and vibrational spectra of piperidine and its simple derivatives. researchgate.netkesifaraci.com These studies help determine the most stable geometric isomers and the energy barriers between them.

Crystal structure analysis of derivatives like 3-(2-chloroethyl)-r-2,c-6-diphenyl-piperidin-4-one shows that the piperidine ring can adopt a standard chair conformation. iucr.org However, in a related fluorinated derivative, 3-(2-chloroethyl)-r-2,c-6-bis(4-fluorophenyl)piperidin-4-one, a slightly distorted chair conformation is observed. iucr.org This highlights how substituent changes can influence the ring's geometry. Computational exploration of such molecules helps to understand the subtle energetic differences that lead to these conformational preferences. rsc.org

Natural Bond Orbital (NBO) Analysis for Electron Density and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization, hyperconjugative interactions, and donor-acceptor interactions within a molecule. bohrium.comfaccts.de It translates the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive chemical concepts. faccts.de

NBO analysis has been crucial in understanding the stability of the CENS-β-cyclodextrin inclusion complex. researchgate.netacademie-sciences.fr The analysis identified key intermolecular hydrogen bonds and quantified the electron density transfer from the lone pairs of oxygen and nitrogen atoms (the donors) in the β-cyclodextrin to the anti-bonding orbitals of the CENS molecule (the acceptors). academie-sciences.fr For example, a significant interaction energy was found for the hydrogen bond between an oxygen atom of the CENS SO₂ group and a hydroxyl group on the β-cyclodextrin. academie-sciences.fr The NBO analysis showed a corresponding decrease in the electronic charge of the oxygen's lone pair, indicating a transfer of electron density that stabilizes the bond. academie-sciences.fr This method has also been applied to other piperidine derivatives to analyze the interactions contributing to their stability and nonlinear optical (NLO) activity. bohrium.com

| Hydrogen Bond | Type | Interaction Energy (kcal/mol) | Note |

|---|---|---|---|

| O174H120···O137 | Conventional (O-H···O) | Significant | Stabilizes the complex via the SO₂ group of CENS. academie-sciences.fr |

| LP(N136)···H-O | Conventional (N···H-O) | Significant | Involves the lone pair of the nitroso group nitrogen. academie-sciences.fr |

| C25H91···O169 | Weak (C-H···O) | 0.8 | Contributes to the overall stability of the complex. academie-sciences.fr |

| C11H57···O154 | Weak (C-H···O) | 1.2 | Contributes to the overall stability of the complex. academie-sciences.fr |

Intermolecular Interaction Studies

The way a molecule interacts with its environment is key to its physical, chemical, and biological function. Computational studies have been vital in exploring the non-covalent interactions of this compound derivatives with host molecules and in crystal packing.

Investigation of Inclusion Complex Formation (e.g., with β-Cyclodextrin)

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating other "guest" molecules to form inclusion complexes. academie-sciences.frmdpi.com This encapsulation can improve the solubility and stability of the guest molecule. academie-sciences.fr

Theoretical studies have extensively modeled the inclusion of CENS, a derivative of this compound, within β-cyclodextrin. researchgate.netacademie-sciences.frresearchgate.net Using methods ranging from molecular mechanics (MM+) to DFT, researchers have investigated the geometry, stoichiometry, and stability of these complexes. researchgate.netacademie-sciences.frresearchgate.net Experimental and theoretical work confirms that CENS forms a 1:1 inclusion complex with β-cyclodextrin. academie-sciences.frkesifaraci.com Computational models show that the most stable configuration involves the lipophilic part of the guest molecule (the piperidine ring or chloroethyl chain) being embedded inside the relatively non-polar cyclodextrin (B1172386) cavity, while more polar groups remain near the exterior. researchgate.netkesifaraci.com For a similar derivative, N-nitroso, N-(2-chloroethyl), N′, N′-dibenzylsulfamid, the stability constant (K) for the 1:1 complex with β-cyclodextrin was determined to be 417.63 M⁻¹ at 25 °C. academie-sciences.fr

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds are among the most important non-covalent interactions governing molecular assembly. In the CENS-β-cyclodextrin complex, computational analysis revealed the formation of four distinct intermolecular hydrogen bonds that stabilize the structure. researchgate.netacademie-sciences.fr These included two conventional hydrogen bonds involving the nitroso and sulfonyl groups of CENS and two weaker C-H···O bonds. researchgate.netacademie-sciences.fr

In the solid state, hydrogen bonding also dictates the crystal packing of piperidine derivatives. The crystal structure of 3-(2-chloroethyl)-r-2,c-6-diphenyl-piperidin-4-one features weak N-H···O hydrogen bonds that link molecules into infinite chains. iucr.org Similarly, studies on other complex piperidine derivatives synthesized from 1-(2-chloroethyl)piperidine (B1294334) hydrochloride show that intermolecular interactions like C-H···O and π-π stacking interactions are responsible for the amplification and arrangement of the molecular assembly in the crystal. researchgate.net These detailed interaction analyses, often supported by Hirshfeld surface analysis, are essential for understanding the supramolecular architecture of these compounds. researchgate.netnih.gov

Prediction of Chemical Reactivity and Selectivity Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

The following table presents a hypothetical FMO analysis for a series of this compound derivatives, illustrating how substitutions on the piperidine ring can modulate their electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -9.5 | -0.5 | 9.0 |

| 1-Methyl-4-(2-chloroethyl)piperidine | -9.3 | -0.4 | 8.9 |

| 1-Benzyl-4-(2-chloroethyl)piperidine | -8.9 | -0.8 | 8.1 |

| 4-(2-Chloroethyl)-1-phenylpiperidine | -8.5 | -1.2 | 7.3 |

This table is illustrative and based on general principles of substituent effects on electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color-coded scheme where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netuni-muenchen.de

For derivatives of this compound, MEP analysis can identify the most likely sites for intermolecular interactions. For example, in a study of 4-(2-piperidin-2-ylethyl)morpholine (B1362214), the morpholine (B109124) oxygen atom showed the most negative electrostatic potential, marking it as the primary site for electrophilic interactions. The nitrogen atoms in the piperidine and morpholine rings also exhibited negative potential, while the carbon framework was generally neutral to slightly positive. This information is crucial for understanding how these molecules might interact with biological targets.

In another study on piperidin-4-one hydrazone derivatives, MEP analysis helped to identify the electrophilic and nucleophilic regions, which supported the biological findings of the study. researchgate.net Similarly, for substituted piperidine phenyl hydrazines, MEP maps were used to predict the chemical reactivity sites. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of molecules, which is essential for understanding their biological activity. researchgate.net

For piperidine derivatives, the six-membered ring can adopt various conformations, with the chair form being the most stable. ias.ac.in However, the presence of substituents can influence the conformational equilibrium. ias.ac.in MD simulations can reveal the preferred conformations and the energy barriers between them. For instance, MD simulations of 4-(2-piperidin-2-ylethyl)morpholine demonstrated the rotational freedom around the ethylene (B1197577) bridge and the relative stability of different conformational states. These simulations showed that the molecule exists as a dynamic ensemble of conformations in solution, with rapid interconversion between them.

In studies of fluorinated piperidines, computational analysis, including DFT calculations, was used to rationalize their conformational behavior. nih.gov The interplay of electrostatic interactions, hyperconjugation, and steric factors was found to control the conformational preferences. d-nb.info MD simulations can also be used to study the stability of ligand-receptor complexes, as demonstrated in studies of piperidine derivatives as potential inhibitors of various enzymes. nih.gov

In Silico Assessment of Structural and Chemical Properties (e.g., Topology, Polarity)

In silico methods are widely used to predict the physicochemical properties of molecules, such as their topology, polarity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. ijraw.com

For piperidine derivatives, various computational tools are used to predict properties like lipophilicity (logP), topological polar surface area (TPSA), and adherence to Lipinski's rule of five. nih.gov For example, a study on piperidine derivatives as potential SARS-CoV-2 inhibitors included an ADMET analysis which confirmed that the designed ligands did not violate Lipinski's rule of five. nih.gov In another study, the physical and chemical parameters of several piperidine derivatives were calculated, including their cLogP values, to assess their absorption and permeability. mdpi.com

The piperidine skeleton is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net Computational analysis of piperidine derivatives often includes the prediction of these properties to guide the design of new therapeutic agents. researchgate.netijraw.com

The following table provides a sample of predicted in silico properties for this compound.

| Property | Predicted Value |

| Molecular Weight | 147.65 g/mol |

| logP (octanol-water partition coefficient) | 2.1 |

| Topological Polar Surface Area (TPSA) | 3.24 Ų |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 2 |

This data is illustrative and based on publicly available prediction tools.

Computational Analysis of Ligand-Receptor Chemical Binding Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a ligand to its target receptor. researchgate.net

For this compound and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. chemrevlett.com For example, in a study of piperidine carboxamide derivatives as potential ALK inhibitors, molecular docking was used to predict the binding conformation of the lead compound at the active site of the target protein. arabjchem.org The results provided evidence of stable binding and superior affinity, highlighting the therapeutic potential of these compounds. arabjchem.org

In another study, piperidine derivatives were designed as novel HSP70 inhibitors based on virtual fragment screening and molecular docking. researchgate.net Docking studies have also been used to investigate the binding of piperidine derivatives to other targets, including the main protease of SARS-CoV-2, estrogen receptors, and dopamine (B1211576) receptors. nih.govchemrevlett.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity. arabjchem.org

The following table summarizes the results of a hypothetical molecular docking study of this compound derivatives with a target protein.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -5.8 | ASP120, TYR345 |

| 1-Methyl-4-(2-chloroethyl)piperidine | -6.2 | ASP120, TYR345, PHE250 |

| 1-Benzyl-4-(2-chloroethyl)piperidine | -7.5 | ASP120, TYR345, PHE250, TRP401 |

| 4-(2-Chloroethyl)-1-phenylpiperidine | -7.9 | ASP120, TYR345, PHE250, TRP401, LEU300 |

This table is illustrative and intended to demonstrate the type of data generated from molecular docking studies.

Applications of 4 2 Chloroethyl Piperidine in Advanced Chemical Synthesis and As Research Probes

Role as a Key Intermediate for the Construction of Complex Organic Molecules

The dual reactivity of 4-(2-chloroethyl)piperidine makes it a crucial intermediate in multi-step organic syntheses, enabling the construction of intricate molecular architectures. The chloroethyl side chain readily undergoes nucleophilic substitution, allowing for the attachment of the piperidine (B6355638) ring to various substrates, while the piperidine nitrogen can participate in N-alkylation or acylation reactions.

This compound serves as a precursor in the synthesis of diverse and complex molecules. For instance, it is a key component in the preparation of certain benzoxazole (B165842) derivatives. mdpi.com The synthesis involves the reaction of this compound hydrochloride with substituted 4-hydroxybenzaldehydes. mdpi.com Similarly, it has been employed in the synthesis of novel 1,2,3,4-tetrahydro-isoquinoline derivatives, where it is reacted with an intermediate to introduce the piperidine moiety. ijstr.org

In pharmaceutical synthesis, related chloroethylpiperidine structures are fundamental. For example, the antipsychotic drug Sertindole is produced via N-alkylation using a chloroethyl-containing fragment, highlighting the industrial relevance of this type of intermediate in building complex, multi-ring drug molecules. researchgate.net The reactivity of the chloroethyl group is also harnessed in the synthesis of metal-salophen complexes, where 1-(2-chloroethyl)piperidine (B1294334) hydrochloride is used to functionalize the complex, demonstrating its utility in coordination chemistry. uniroma1.it

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives

| Precursor | Reactant(s) | Resulting Complex Molecule Class | Reference |

| 1-(2-Chloroethyl)piperidine hydrochloride | 4-Hydroxy-3-methoxybenzaldehyde | Benzoxazole Derivatives | mdpi.com |

| 1-(2-Chloroethyl)piperidine | Tetrahydroisoquinoline intermediate | Substituted 1,2,3,4-Tetrahydro-isoquinolines | ijstr.org |

| 1-(2-Chloroethyl)piperidine hydrochloride | Naphthols, Potassium Carbonate | Naphthyloxy Derivatives | ijstr.org |

| 1-(2-Chloroethyl)piperidine hydrochloride | Acridone, Sodium Hydride | Acridone Derivatives | researchgate.net |

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

The inherent structure of this compound is ideally suited for constructing novel heterocyclic systems. The chloroethyl group acts as an electrophilic handle to initiate cyclization reactions or to link the piperidine to another heterocyclic core.

One notable application is in the synthesis of hybrid heterocycles that combine the piperidine ring with other pharmacologically relevant nuclei. For example, researchers have synthesized a series of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones. tandfonline.com This was achieved by reacting piperidin-4-one thiosemicarbazones with chloroethyl acetate (B1210297), showcasing a strategy where a chloroethyl group facilitates the formation of a new fused ring system. tandfonline.com Another study details the synthesis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, a complex piperidine derivative itself, which serves as a building block for further elaboration. researchgate.net

The compound is also used to create larger, more complex heterocyclic structures through N-alkylation reactions. For instance, new phenothiazine (B1677639) derivatives have been synthesized by reacting phenothiazine with 1-(2-chloroethyl)piperidine hydrochloride. researchgate.net This reaction connects the piperidine ring to the phenothiazine nitrogen via a two-carbon linker, creating molecules with potential for new biological activities. researchgate.net Similarly, it has been used to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, highlighting its role in creating diverse and complex heterocyclic frameworks.

Utilization in Materials Science and Polymer Chemistry

While primarily known for its role in medicinal chemistry, the functional groups of this compound and its analogs offer potential in materials science and polymer chemistry. The reactive chloroethyl group can be used to graft the piperidine moiety onto polymer backbones, thereby modifying the material's properties.

Studies on the related compound, 4-(2-chloroethyl)morpholine (B1582488) hydrochloride (MOC), demonstrate this principle. When incorporated into carboxymethyl cellulose (B213188) (CMC) polymer matrices, MOC significantly alters the physical and biological properties of the polymer. Specifically, research has shown a direct correlation between the concentration of the morpholine (B109124) derivative and the antimicrobial activity of the modified CMC, as measured by the zone of inhibition against various microbes. This suggests that this compound could be similarly employed to introduce antimicrobial or other functional properties to biopolymers and other materials.

Furthermore, derivatives of 2-(2-chloroethyl) piperidine are used in cationic ring-opening polymerization to synthesize polymers like poly(1-azabicyclo[4.2.0]octane). dergipark.org.tr The process begins with the conversion of 2-(2-hydroxyethyl) piperidine to its chloroethyl hydrochloride salt, which is then used to form the monomer for polymerization. dergipark.org.tr This indicates a pathway where chloroethylpiperidine structures are fundamental starting materials for creating novel polymers with unique architectures and potential applications. The presence of the piperidine ring within a polymer chain can influence properties such as thermal stability, solubility, and interaction with other molecules or surfaces.

Development of Chemical Probes for Receptor Interaction Studies (e.g., muscarinic receptors with 4-DAMP mustard hydrochloride)

A significant application of this compound is in the development of chemical probes, which are specialized molecules used to study the function and properties of biological targets like receptors. A prime example is the synthesis of 4-DAMP mustard hydrochloride, also known as N-(2-chloroethyl)-4-piperidinyl diphenylacetate. nih.gov This molecule is a derivative of 4-DAMP, a known selective muscarinic receptor antagonist. nih.gov

4-DAMP mustard is an irreversible antagonist, meaning it binds permanently to its target receptor. nih.govbiocompare.com Its mechanism involves the 2-chloroethyl group, which spontaneously cyclizes at neutral pH to form a highly reactive aziridinium (B1262131) ion. nih.govnih.govnih.gov This aziridinium ion first forms a reversible complex with the muscarinic receptor and then proceeds to form a stable, covalent bond, effectively inactivating the receptor. nih.gov

This tool has been instrumental in distinguishing between different subtypes of muscarinic receptors. Research has shown that 4-DAMP mustard has a higher affinity for M3 receptors compared to M2 receptors. nih.govnih.gov This selectivity allows researchers to selectively block M3 receptors and investigate the specific roles of M2 receptors in physiological processes, such as muscle contraction in the guinea-pig ileum. nih.gov By irreversibly blocking certain receptor populations, 4-DAMP mustard serves as a powerful chemical probe for elucidating the complex signaling pathways governed by different muscarinic receptor subtypes. nih.govontosight.ai

Table 2: Profile of 4-DAMP Mustard as a Chemical Probe

| Property | Description | Reference |

| Chemical Name | N-(2-chloroethyl)-4-piperidinyl diphenylacetate hydrochloride | ontosight.ai |

| Mechanism | Cyclizes to a reactive aziridinium ion that binds covalently to muscarinic receptors. | nih.govnih.gov |

| Target(s) | Muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4). biocompare.comnih.gov | biocompare.comnih.gov |

| Binding Mode | Irreversible, non-competitive antagonist. nih.gov | nih.gov |

| Selectivity | Shows higher affinity for M3 receptors over M2 receptors. nih.govnih.gov | nih.govnih.gov |

| Application | Used to selectively inactivate muscarinic receptor subtypes to study their specific physiological functions. nih.govontosight.ai | nih.govontosight.ai |

Applications in the Synthesis of Quaternary Ammonium (B1175870) Compounds and Ionic Liquids

The piperidine nitrogen and the chloroethyl group in this compound make it a suitable precursor for the synthesis of quaternary ammonium compounds (QACs) and ionic liquids (ILs).

Quaternary ammonium salts are synthesized from piperidine and various alkylating agents. researchgate.net Conversely, this compound itself can act as the alkylating agent to quaternize other amines or heterocyclic nitrogens. The resulting QACs, which possess a permanent positive charge, often exhibit biological activity. For example, certain piperidinium (B107235) halides have been shown to be effective bactericides against sulfate-reducing bacteria, a property valuable in industrial settings like oil and gas pipelines. researchgate.net

This reactivity is also key to the synthesis of ionic liquids, which are salts with melting points below 100°C. These compounds are explored as environmentally friendly solvents and electrolytes. researchgate.netlookchem.com A common synthetic strategy involves the quaternization of a heterocyclic base, such as 1-methylimidazole, with 1-(2-chloroethyl)piperidine hydrochloride. maynoothuniversity.ie This reaction creates a new imidazolium (B1220033) salt that incorporates the piperidinylethyl group. Researchers have synthesized a range of these ionic liquids with different anions (e.g., bis(triflimide), saccharinate, dicyanamide) to tune their physical and chemical properties. maynoothuniversity.ie The use of this compound and related structures provides a route to novel ionic liquids with potentially unique solvating capabilities or other useful characteristics. kuleuven.be

Q & A

Q. Table 1: Key Spectral Data for this compound Derivatives

Q. Table 2: Reaction Optimization Parameters